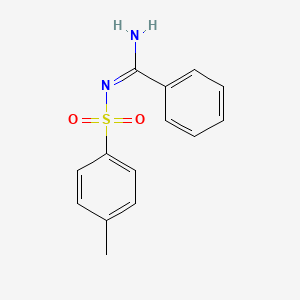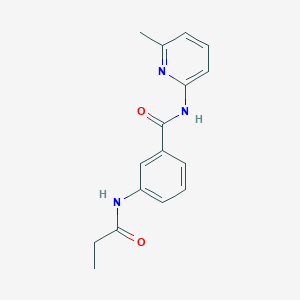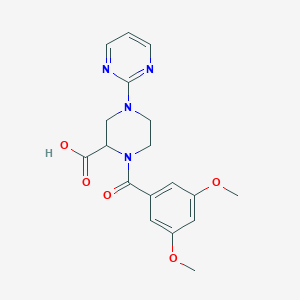
1-(3,5-dimethoxybenzoyl)-4-pyrimidin-2-ylpiperazine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is an organic compound containing a benzoyl group (a benzene ring attached to a carbonyl group), a pyrimidine ring (a six-membered ring with two nitrogen atoms), and a piperazine ring (a six-membered ring with two nitrogen atoms), all connected by various bonds .
Molecular Structure Analysis
The molecular structure of similar compounds involves a combination of aromatic rings (benzene and pyrimidine) and a piperazine ring. The exact molecular weight and other properties would depend on the specific arrangement and bonding of these groups.Chemical Reactions Analysis
The chemical reactions involving such compounds can be quite diverse, depending on the specific functional groups present and the reaction conditions. For instance, benzamide compounds have been widely used in various industries and have shown a range of biological activities .Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its specific structure. For instance, the compound 3,5-Dimethoxybenzoic acid has a molecular formula of C9H10O4, an average mass of 182.173 Da, and a monoisotopic mass of 182.057907 Da .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on such compounds could involve further exploration of their synthesis, characterization, and potential applications in various fields. For instance, benzamide compounds have potential applications in medical, industrial, biological, and potential drug industries .
Propiedades
IUPAC Name |
1-(3,5-dimethoxybenzoyl)-4-pyrimidin-2-ylpiperazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5/c1-26-13-8-12(9-14(10-13)27-2)16(23)22-7-6-21(11-15(22)17(24)25)18-19-4-3-5-20-18/h3-5,8-10,15H,6-7,11H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIXHPQJYYYDMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2C(=O)O)C3=NC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
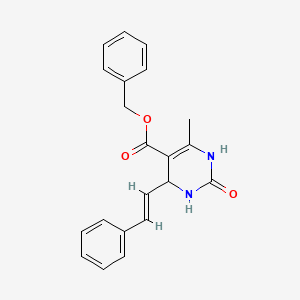
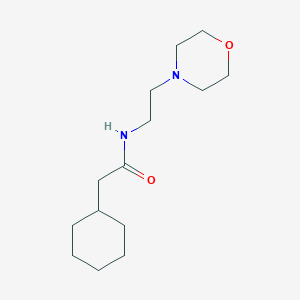
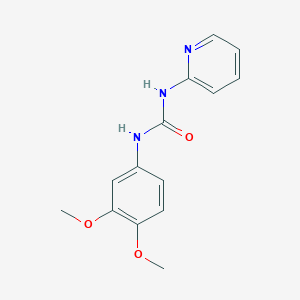
![N-{[5-(2-furyl)isoxazol-3-yl]methyl}-2,6-dihydroxybenzamide](/img/structure/B5413838.png)
![4-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5413846.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5413851.png)
![4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5413855.png)
![9-[(4-methoxyphenoxy)acetyl]-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5413876.png)
![3-methyl-4-{[1-methyl-3-(5-methyl-2-furyl)-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B5413896.png)
![(6Z)-2-CYCLOHEXYL-6-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE](/img/structure/B5413898.png)
![4-hydroxy-1-[8-(trifluoromethyl)quinolin-4-yl]piperidine-4-carboxylic acid](/img/structure/B5413909.png)
![1-[3-({3-[(2-isopropyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-1H-pyrazol-5-yl}methoxy)phenyl]ethanone](/img/structure/B5413911.png)
